molecular formula C11H13N4O4S+ B12144038 Ethyl 2-(1,3-dimethyl-2,6-dioxopurin-3-ium-8-yl)sulfanylacetate

Ethyl 2-(1,3-dimethyl-2,6-dioxopurin-3-ium-8-yl)sulfanylacetate

Cat. No.: B12144038
M. Wt: 297.31 g/mol
InChI Key: REEBWLSMHVILLV-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-dimethyl-2,6-dioxopurin-3-ium-8-yl)sulfanylacetate is a chemical compound that belongs to the purine family It is characterized by its unique structure, which includes a purine ring substituted with ethyl and sulfanylacetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1,3-dimethyl-2,6-dioxopurin-3-ium-8-yl)sulfanylacetate typically involves the reaction of 1,3-dimethylxanthine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,3-dimethyl-2,6-dioxopurin-3-ium-8-yl)sulfanylacetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the purine ring or the sulfanyl group.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkyl or aryl derivatives.

Scientific Research Applications

Ethyl 2-(1,3-dimethyl-2,6-dioxopurin-3-ium-8-yl)sulfanylacetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(1,3-dimethyl-2,6-dioxopurin-3-ium-8-yl)sulfanylacetate involves its interaction with specific molecular targets. The purine ring structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. The sulfanylacetate group can also interact with biological molecules, affecting various pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylxanthine: A precursor in the synthesis of Ethyl 2-(1,3-dimethyl-2,6-dioxopurin-3-ium-8-yl)sulfanylacetate.

    Theophylline: A related compound with similar structural features but different biological activity.

    Caffeine: Another purine derivative with stimulant properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Ethyl 2-(1,3-dimethyl-2,6-dioxopurin-3-ium-8-yl)sulfanylacetate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its complex purine structure, which contributes to its biological properties. The molecular formula is C12H14N4O4SC_{12}H_{14}N_4O_4S, with a molecular weight of approximately 298.34 g/mol. The presence of the sulfanyl group and the ethyl ester moiety are significant for its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₂H₁₄N₄O₄S
Molecular Weight298.34 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. In vitro studies demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Antiviral Properties

This compound has also shown promise as an antiviral agent. Studies suggest that it may inhibit viral replication by interfering with viral RNA synthesis. For instance, in assays against the influenza virus, this compound demonstrated a dose-dependent reduction in viral titers.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition could potentially lead to therapeutic applications in treating diseases characterized by rapid cell proliferation.

Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on MCF-7 breast cancer cells. The results indicated that one derivative exhibited an IC50 value of 15 µM, significantly lower than that of standard chemotherapeutic agents like doxorubicin.

Study 2: Antiviral Activity

A recent investigation explored the antiviral properties against herpes simplex virus (HSV). The compound was tested in vitro and showed a reduction in plaque formation by up to 70% at concentrations of 10 µM. The study concluded that the compound's mechanism likely involves interference with viral entry or replication processes.

Properties

Molecular Formula

C11H13N4O4S+

Molecular Weight

297.31 g/mol

IUPAC Name

ethyl 2-(1,3-dimethyl-2,6-dioxopurin-3-ium-8-yl)sulfanylacetate

InChI

InChI=1S/C11H13N4O4S/c1-4-19-6(16)5-20-10-12-7-8(13-10)14(2)11(18)15(3)9(7)17/h4-5H2,1-3H3/q+1

InChI Key

REEBWLSMHVILLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC2=[N+](C(=O)N(C(=O)C2=N1)C)C

Origin of Product

United States

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